Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate , with the CAS number 1134327-80-2 . Its molecular formula, C₁₀H₉ClN₂O₂ , reflects a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4 and an acetate ester side chain at position 3. Key synonyms include (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester .
| Property | Value |
|---|---|
| Molecular Weight | 224.64 g/mol |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| CAS Number | 1134327-80-2 |
| SMILES | O=C(OC)CC1=CNC2=NC=CC(Cl)=C21 |
The pyrrolo[2,3-b]pyridine scaffold consists of a fused bicyclic system with a pyrrole ring (five-membered, aromatic) and a pyridine ring (six-membered, electron-deficient). The chlorine substituent at position 4 introduces electron-withdrawing effects, while the acetate ester at position 3 enhances solubility and reactivity for further functionalization.
X-ray Crystallographic Analysis of Molecular Configuration
While direct X-ray crystallographic data for this compound are unavailable, structural insights can be inferred from related compounds. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine (a parent structure) exhibits a planar bicyclic core with intermolecular hydrogen bonding (N–H⋯N and C–H⋯Cl interactions) in crystalline forms. The acetate ester group in the target compound likely adopts a trans configuration due to steric and electronic factors, with the ester carbonyl oriented away from the pyrrolopyridine ring to minimize repulsion.
Key Structural Features :
- Pyrrolo[2,3-b]pyridine Core : Aromatic planarity enforced by conjugation between nitrogen atoms and the fused rings.
- Chlorine Substituent : Positioned at C4, enhancing electron deficiency at the pyridine ring.
- Acetate Ester : A flexible side chain with limited rotational freedom due to steric interactions between the methyl group and the pyrrole ring.
Tautomeric Forms and Protonation State Analysis
The pyrrolo[2,3-b]pyridine system is prone to tautomerism, particularly in derivatives with hydroxyl or amino groups. However, this compound lacks such groups, favoring a single tautomeric form. Below is a comparative analysis of tautomerism in related systems:
Protonation studies of the parent pyrrolopyridine core reveal that the N1 nitrogen is the primary site for protonation under acidic conditions, forming a cationic species stabilized by resonance. The acetate ester group does not participate in protonation due to its electron-withdrawing nature, which deactivates the adjacent nitrogen.
Properties
IUPAC Name |
methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFKKUUSWXNSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=NC=CC(=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735286 | |
| Record name | Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-80-2 | |
| Record name | Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used as a building block in the synthesis of more complex molecules. Its pyrrolopyridine core is valuable in the construction of pharmaceuticals and other biologically active compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It has shown promise in modulating biological pathways and influencing cellular processes.
Medicine: Research has explored the use of this compound in the development of therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chlorinated Pyrrolopyridine Esters
The position of the carboxylate group on the pyrrolo[2,3-b]pyridine scaffold significantly impacts physicochemical properties. Key isomers include:
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (QE-2641) | 3-COOCH₃, 4-Cl | C₉H₇ClN₂O₂ | 226.62 | 1234616-82-0 | 98% |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (SS-0861) | 2-COOCH₃, 4-Cl | C₉H₇ClN₂O₂ | 226.62 | 871583-23-2 | 95% |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (QM-6710) | 5-COOCH₃, 4-Cl | C₉H₇ClN₂O₂ | 226.62 | 951625-93-7 | 95% |
Key Observations :
- All isomers share the same molecular formula but differ in ester group placement.
- The 3-carboxylate isomer (QE-2641) is synthesized at higher purity (98%), suggesting greater synthetic accessibility or stability .
- Positional changes influence dipole moments and solubility, critical for drug bioavailability.
Substitution-Based Analogues
Methyl vs. Chlorine Substituents
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 7546-52-3):
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 169030-84-6): Non-chlorinated analogue with molecular formula C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol) .
Complex Derivatives with Pharmacological Activity
- N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetamide (CAS: 418794-42-0):
Structural and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups :
- Biological Activity :
Biological Activity
Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₉H₈ClN₂O₂
- Molecular Weight : 198.62 g/mol
The compound features a pyrrolopyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolopyridine derivatives. In particular, compounds with similar structures have shown significant inhibition against Mycobacterium tuberculosis (Mtb). For instance, a high-throughput screening identified several pyrrolopyridine derivatives with promising activity against Mtb, suggesting that modifications on the pyridine ring could enhance efficacy against this pathogen .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µM) | IC20 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 6.9 | 30 |
| Reference Compound B | 23 | 27 |
Note: TBD indicates that specific data for the compound is not yet available.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The HepG2 cell line is commonly used for such evaluations. Compounds structurally related to this compound have demonstrated varying degrees of cytotoxicity, indicating that while some derivatives may be potent against pathogens, they may also exhibit toxicity towards human cells .
The mechanism by which pyrrolopyridine derivatives exert their biological effects is an area of ongoing research. It has been suggested that these compounds may disrupt critical cellular processes in pathogens, including inhibition of DNA synthesis and interference with metabolic pathways. For instance, some studies indicate that derivatives targeting electron transport chains in bacteria may lead to effective antimicrobial activity .
Case Study 1: Antitubercular Screening
In a study focusing on antitubercular agents, several pyrrolopyridine derivatives were evaluated for their ability to inhibit Mtb growth. The results indicated that modifications at the 4-position of the pyrrole ring significantly affected biological activity. Compounds exhibiting structural similarities to this compound were prioritized for further development due to their favorable potency and selectivity profiles .
Preparation Methods
Alkylation Using Chloroacetyl Chloride Followed by Hydrolysis and Esterification
A patented method (WO2006063167A1, WO2013181415A1) describes the following route:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine + chloroacetyl chloride in dichloromethane, 0°C, 2 hours | Electrophilic substitution introduces chloroacetyl group at 3-position | Requires careful temperature control to avoid N1 alkylation |
| 2 | Basic hydrolysis with NaOH in H₂O/EtOH under reflux | Converts chloroacetyl intermediate to 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | Efficient hydrolysis step |
| 3 | Esterification with methanol and acid catalyst or methylation | Formation of methyl ester to yield this compound | Yield approximately 65% over three steps |
This route emphasizes regioselectivity challenges, as the pyrrolo nitrogen (N1) and C3 positions can both be reactive. Temperature control and reaction monitoring are critical to favor substitution at C3. Purification typically involves silica gel chromatography due to polar impurities formed during hydrolysis and esterification.
Direct Alkylation with Methyl Bromoacetate
An alternative approach involves direct alkylation of the 3-position using methyl bromoacetate under basic conditions:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine + methyl bromoacetate, K₂CO₃ or NaH base, polar aprotic solvent (e.g., DMF), room temperature to mild heating | Nucleophilic substitution at C3 position introducing this compound | Requires base to deprotonate pyrrole for nucleophilicity |
| 2 | Purification by column chromatography | Removal of unreacted starting materials and side products | Moderate to good yields reported |
This method benefits from fewer steps but requires careful base selection and solvent choice to optimize regioselectivity and yield. It is less commonly detailed in patents but supported by analogous heterocycle alkylation literature.
Challenges and Optimization
| Challenge | Description | Strategies |
|---|---|---|
| Regioselectivity | Competing alkylation at N1 vs. C3 positions | Temperature control, N1 protection |
| Purification | Polar byproducts and regioisomers complicate isolation | Silica gel chromatography, recrystallization |
| Scalability | Maintaining selectivity and yield on scale | Optimized reaction conditions, solvent choice |
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Chloroacetyl chloride route | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chloroacetyl chloride, NaOH hydrolysis, esterification | Well-established, good regioselectivity | Multi-step, requires careful control | ~65% over 3 steps |
| Direct alkylation with methyl bromoacetate | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Methyl bromoacetate, base (K₂CO₃/NaH), DMF | Fewer steps, direct ester formation | Possible regioselectivity issues | Moderate to good |
| Pd-catalyzed cross-coupling + functional group transformation | Protected pyrrolo[2,3-b]pyridine derivatives | Pd catalyst, boronic acids, protecting groups | Versatile for analog synthesis | More complex, longer synthesis | Variable |
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Esterification : Reacting the carboxylic acid derivative (e.g., 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl) .
- Cross-coupling : Using palladium-catalyzed reactions (e.g., Suzuki coupling) to introduce substituents to the pyrrolopyridine core before esterification .
- Chlorination : Introducing the chloro group at the 4-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in DMF .
Key considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature (typically 60–100°C) to avoid side reactions.
Q. How is this compound characterized?
Standard analytical methods include:
- NMR spectroscopy : Confirm structure via and NMR. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm () and ~52 ppm () .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀ClN₂O₂: 237.0434) .
- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns; purity ≥97% is typical for research-grade material .
Q. What are the stability and storage conditions for this compound?
- Stability : Sensitive to moisture and light. Decomposes under strong acidic/basic conditions.
- Storage : Store in sealed containers under inert gas (N₂/Ar) at −20°C. Room temperature is acceptable for short-term use if desiccated .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps. Evidence suggests Pd(OAc)₂ with XPhos ligand improves efficiency in analogous pyrrolopyridine syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time.
Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biological activity?
- Comparative studies : Replace the 4-chloro group with methyl or cyano groups. For example, methyl substituents reduce steric hindrance but may decrease electrophilicity, altering binding to kinase targets .
- Activity assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) and compare IC₅₀ values. Structural analogs with cyano groups show enhanced selectivity for JAK2 kinases .
Q. How to resolve contradictions in biological activity data across studies?
- Purity verification : Reanalyze compound batches via HPLC and HRMS. Impurities >2% (e.g., dechlorinated byproducts) can skew results .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays). Variability in DMSO concentration (>1% v/v) may inhibit enzymes non-specifically .
- Structural confirmation : Re-examine X-ray crystallography or NMR data to rule out isomerism (e.g., regioisomers at the pyrrolopyridine core) .
Q. What are the applications of this compound in drug discovery?
- Kinase inhibition : Serves as a scaffold for JAK/STAT or EGFR inhibitors. For example, analogs with tetrazole substituents (e.g., compound in ) show nanomolar potency.
- SAR studies : Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions at the 3-acetate or 4-chloro positions .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Data | Reference |
|---|---|---|
| NMR | δ 3.73 (s, 3H, OCH₃), 3.98 (s, 2H, CH₂), 7.25–7.45 (m, 3H, aromatic) | |
| HRMS (ESI-TOF) | [M+H]⁺ found: 237.0436 (calc. 237.0434) | |
| HPLC Retention | 8.2 min (C18, 70% MeOH/H₂O, 1 mL/min) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
